molecular formula C17H15NO4S B2541671 (E)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-(furan-3-yl)acrylamide CAS No. 2035001-85-3

(E)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-(furan-3-yl)acrylamide

Cat. No. B2541671
CAS RN: 2035001-85-3
M. Wt: 329.37
InChI Key: QNAFEOAMAYIPCY-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-(furan-3-yl)acrylamide, also known as FTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Stereoselective Synthesis of Amino Acids

  • Research by Masesane and Steel (2004) explores the Diels–Alder adduct of ethyl (E)-3-nitroacrylate and furan as a versatile template for synthesizing mono and dihydroxylated derivatives of 2-aminocyclohexanecarboxylic acid, highlighting the utility of furan derivatives in the synthesis of beta-peptides (Masesane & Steel, 2004).

Cyclization Reactions for Heterocyclic Compounds

  • Pevzner (2021) discusses the intramolecular cyclization of mercaptomethyl derivatives of alkyl 3-(furyl)-3-(diethoxyphosphoryl)acrylates, leading to various dihydrothiopyranofurans, showcasing the potential of furan and thiophene derivatives in synthesizing complex heterocyclic structures (Pevzner, 2021).

Photoinduced Oxidative Annulation

  • Zhang et al. (2017) describe a photoinduced direct oxidative annulation process using 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones to access highly functionalized polyheterocyclic compounds, demonstrating the role of furan and thiophene derivatives in photochemical transformations (Zhang et al., 2017).

Nonlinear Optical Materials

  • Anandan et al. (2018) explore donor-acceptor substituted thiophene dyes, including their synthesis, characterization, and application in optoelectronics, highlighting the importance of thiophene derivatives in the development of materials with enhanced optical properties (Anandan et al., 2018).

properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c19-16(4-3-13-5-8-21-10-13)18-12-17(20,14-6-9-23-11-14)15-2-1-7-22-15/h1-11,20H,12H2,(H,18,19)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAFEOAMAYIPCY-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C=CC2=COC=C2)(C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(CNC(=O)/C=C/C2=COC=C2)(C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-(furan-3-yl)acrylamide

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